Rhamnono-1,5-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhamnono-1,5-lactone can be synthesized through the oxidation of L-rhamnose. The process involves the use of specific oxidizing agents under controlled conditions to achieve the desired lactone structure . One common method involves the use of bromine for the selective anomeric oxidation of unprotected aldoses .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of transition metal catalysts, such as palladium or gold, in the presence of a hydrogen acceptor, has been explored for efficient production . These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Rhamnono-1,5-lactone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Bromine, chromium (VI) reagents, or DMSO-based oxidizing systems.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of L-rhamnonate or other oxidized derivatives.
Reduction: Formation of L-rhamnitol or other reduced forms.
Substitution: Formation of substituted lactones or other derivatives.
Scientific Research Applications
Rhamnono-1,5-lactone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and natural products.
Biology: Studied for its role in the L-rhamnose catabolic pathway and its interactions with various enzymes.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
Rhamnono-1,5-lactone exerts its effects through its involvement in the L-rhamnose catabolic pathway. It is metabolized by specific enzymes, leading to the formation of intermediates that participate in various biochemical reactions . The compound interacts with molecular targets such as L-rhamnose-responsive transcription factors and enzymes involved in the degradation of polysaccharides .
Comparison with Similar Compounds
- L-fucono-1,5-lactone
- D-arabino-1,4-lactone
- L-xylono-1,4-lactone
- D-lyxono-1,4-lactone
- L-galactono-1,4-lactone
Uniqueness: Rhamnono-1,5-lactone is unique due to its specific role in the L-rhamnose catabolic pathway and its distinct chemical structure. Unlike other similar lactones, it is involved in the degradation of L-rhamnose, a key component of plant cell wall polysaccharides . This specificity makes it a valuable compound for studying the metabolism of L-rhamnose and its related biochemical processes.
Properties
Molecular Formula |
C6H10O5 |
---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-one |
InChI |
InChI=1S/C6H10O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-5,7-9H,1H3/t2-,3-,4+,5+/m0/s1 |
InChI Key |
ZVAHHEYPLKVJSO-QMKXCQHVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(=O)O1)O)O)O |
Canonical SMILES |
CC1C(C(C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.